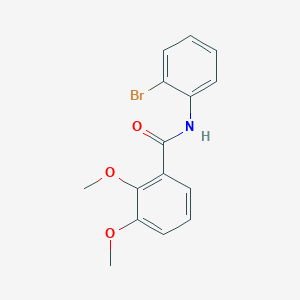

N-(2-bromophenyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-bromophenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and two methoxy groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-bromoaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and increase the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

Reduction Reactions: Products include amines or alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

N-(2-bromophenyl)-2,3-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science:

Biological Research: It is used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in the binding affinity and specificity of the compound. The compound may inhibit or activate certain pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-2,3-dimethoxybenzamide

- N-(2-fluorophenyl)-2,3-dimethoxybenzamide

- N-(2-iodophenyl)-2,3-dimethoxybenzamide

Uniqueness

N-(2-bromophenyl)-2,3-dimethoxybenzamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2,3-dimethoxybenzamide, and how can purity be ensured?

The synthesis typically involves coupling a bromophenylamine derivative with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine). Key steps include:

- Thiazole ring formation (if applicable): Cyclization using thioamides and carbonyl compounds .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/water mixtures.

- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm substituent positions on the aromatic rings and amide bond formation.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass).

- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and intermolecular interactions .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the binding affinity of this compound to target receptors?

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve electrophilicity and receptor interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., dopamine D2 receptors) and guide synthetic modifications .

- Bioisosteric Replacement : Replace the bromine atom with iodine for enhanced van der Waals interactions .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., pH, incubation time) across labs .

- Structural Analogues : Compare activity of N-(2-bromophenyl) derivatives with other halogenated variants (e.g., 4-chlorophenyl) to identify substituent-specific effects .

- Metabolic Stability : Use liver microsome assays to assess degradation rates, which may explain inconsistent in vivo results .

Q. What advanced techniques are used to study this compound’s pharmacokinetics and receptor interactions?

- Radiolabeling : Incorporate ¹⁸F via prosthetic groups (e.g., [¹⁸F]fluoropropyl) for PET imaging, as demonstrated in dopamine D2 receptor tracers like [¹⁸F]fallypride .

- Competitive Binding Assays : Use tritiated ligands (e.g., [³H]spiperone) to measure Ki values in brain tissue homogenates .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to immobilized receptors .

Q. Methodological Considerations

Q. How can computational modeling guide the design of this compound derivatives?

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability .

- MD Simulations : Assess conformational flexibility in aqueous environments to improve solubility .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Flow Chemistry : Continuous flow reactors enhance yield and reduce reaction times for coupling steps .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Properties

IUPAC Name |

N-(2-bromophenyl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKBVXUDSUXNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.